11-Methoxyangonin

Beschreibung

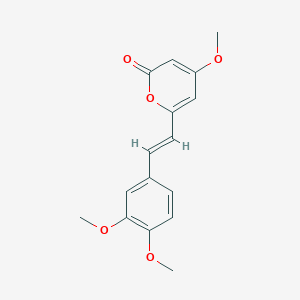

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJRDULCMRSYSL-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Kavalactone 11-Methoxyangonin: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Methoxyangonin, a naturally occurring kavalactone, detailing its primary source, and outlining established methodologies for its extraction and isolation. The information is intended to support research, natural product chemistry, and drug development endeavors.

Natural Source of 11-Methoxyangonin

The sole identified natural source of 11-Methoxyangonin is the kava (B3030397) plant, Piper methysticum. Kavalactones, including 11-Methoxyangonin, are the primary bioactive constituents of kava and are concentrated in the plant's roots and rhizomes.[1][2][3][4][5] The concentration of these compounds is known to vary depending on the specific cultivar, age of the plant, and the geographical location of its cultivation.[2][4] While at least 18 different kavalactones have been identified in kava, six major kavalactones typically account for approximately 96% of the total kavalactone content.[3][6] These are kavain, 7,8-dihydrokavain, methysticin, 7,8-dihydromethysticin, yangonin, and desmethoxyyangonin.[1][3] 11-Methoxyangonin is considered one of the minor kavalactones.[3]

The aerial parts of the kava plant, such as the stems and leaves, contain significantly lower concentrations of kavalactones and are also a source of potentially toxic alkaloids like pipermethystine.[5][7] Therefore, the roots and rhizomes are the exclusive parts of the plant utilized for the extraction of kavalactones for medicinal and research purposes.[5]

Quantitative Data on Kavalactone Content

The total kavalactone content in the dried roots and rhizomes of the kava plant typically ranges from 3% to 20% by dry weight.[4] The relative abundance of individual kavalactones can vary significantly between different kava cultivars, which are often categorized into "noble" and "non-noble" varieties. The following table summarizes the general content of the six major kavalactones in kava root extracts. Specific quantitative data for 11-Methoxyangonin is not extensively reported in the literature, reflecting its status as a minor constituent.

| Kavalactone | Content Range in Root Extract (% of total kavalactones) |

| Kavain | 19 - 35% |

| 7,8-Dihydrokavain | 10 - 27% |

| Methysticin | 10 - 27% |

| Yangonin | 10 - 27% |

| Desmethoxyyangonin | 5 - 25% |

| 7,8-Dihydromethysticin | 6 - 17% |

Source:[4]

Experimental Protocols for Isolation

The isolation of 11-Methoxyangonin follows the general principles of natural product extraction and chromatographic separation applied to kavalactones. These protocols involve an initial extraction from the plant material followed by one or more chromatographic steps to separate the individual compounds.

Extraction

The initial step involves the extraction of kavalactones from the dried and powdered roots and rhizomes of Piper methysticum. Kavalactones are lipophilic compounds, and therefore, organic solvents are most effective for their extraction.[6]

Recommended Solvents and Methodology:

-

Acetone (B3395972): Acetone has been reported as one of the most effective solvents for extracting a broad range of kavalactones, providing a high yield.[6][8] A common method involves maceration or sonication of the plant material with acetone, followed by filtration and solvent evaporation.

-

Ethanol (B145695): Ethanol (typically 96%) is another highly effective solvent for kavalactone extraction.[6] The procedure is similar to that of acetone extraction.

-

Methanol (B129727): Methanol can also be used for extraction, although its efficiency may be slightly lower than acetone or ethanol for certain kavalactones.[8]

-

Supercritical Fluid Extraction (SFE) with CO2: This method offers a "greener" alternative to organic solvents and can yield a clean extract.[9]

-

Water Extraction: While traditional kava beverages are prepared using water, this method is inefficient for extracting the lipophilic kavalactones.[6][10] Water extracts contain less than 3% of the total kavalactones present in the plant material.[6]

General Extraction Protocol:

-

Grind the dried kava roots and rhizomes into a fine powder.

-

Suspend the powder in the chosen organic solvent (e.g., acetone or ethanol) in a flask. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Agitate the mixture using a shaker or sonicator for a defined period (e.g., 1-3 hours) at room temperature.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude kavalactone extract.

Chromatographic Separation and Purification

The crude extract contains a mixture of kavalactones and other plant metabolites. Chromatographic techniques are essential for the isolation and purification of individual kavalactones, including 11-Methoxyangonin.

3.2.1. Column Chromatography (CC)

Column chromatography is a fundamental technique for the initial fractionation of the crude extract.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system of non-polar and polar solvents is employed. A common gradient starts with a non-polar solvent like n-hexane and gradually increases the proportion of a more polar solvent such as ethyl acetate (B1210297) or acetone.[11][12]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the desired kavalactones.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the final purification of individual kavalactones due to its high resolution and efficiency.[9][13][14] Both normal-phase and reversed-phase HPLC can be utilized.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for kavalactone separation.

-

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol is used.[9] For example, a gradient elution with water and isopropanol (B130326) has been successfully used.[13]

-

Detection: UV detection is commonly employed, with wavelengths around 240 nm and 355 nm being suitable for kavalactones.[14]

Normal-Phase HPLC (NP-HPLC): This method can also provide good separation of kavalactones.

-

Column: A silica-based column is used.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a more polar solvent such as dioxane or ethyl acetate is used.[9]

3.2.3. Other Chromatographic Techniques

-

High-Performance Centrifugal Partition Chromatography (HPCPC): This technique has been successfully applied for the single-run isolation of major kavalactones from a CO2 extract of P. methysticum.[1] It relies on the partitioning of the sample between two immiscible liquid phases.[1]

-

Gas Chromatography (GC): GC can be used for the analysis of kavalactones; however, thermal degradation of some compounds, such as methysticin, can be a concern.[9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of 11-Methoxyangonin from Piper methysticum.

Caption: General workflow for the isolation of 11-Methoxyangonin.

This guide provides a foundational understanding of the natural sourcing and isolation of 11-Methoxyangonin. Researchers should adapt and optimize these protocols based on their specific laboratory capabilities and research objectives. The inherent variability in natural product content necessitates analytical monitoring throughout the isolation process to ensure the successful purification of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. AU2019100190A4 - An innovative formulation of very high kavalactone, non-toxic Kava extract derived from a water isolate of Kava (Piper methysticum) - Google Patents [patents.google.com]

- 11. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 11-Methoxyangonin in Piper methysticum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-methoxyangonin, a kavalactone found in Piper methysticum (kava). The document outlines the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Kavalactone Biosynthesis

Kavalactones are a class of psychoactive polyketide lactones responsible for the anxiolytic and sedative properties of kava (B3030397). Their biosynthesis is a specialized metabolic pathway that diverges from the general phenylpropanoid pathway. The formation of the characteristic styrylpyrone backbone and its subsequent modifications are key to the diversity of kavalactones. 11-Methoxyangonin is a specific kavalactone that undergoes several methylation steps, contributing to its unique chemical structure and potential biological activity.

The Biosynthetic Pathway of 11-Methoxyangonin

The biosynthesis of 11-methoxyangonin begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a key precursor for a wide range of secondary metabolites, including flavonoids and kavalactones. In Piper methysticum, this precursor enters the specialized kavalactone pathway.

The core steps in the biosynthesis of 11-methoxyangonin are:

-

Styrylpyrone scaffold formation: A type III polyketide synthase, specifically a styrylpyrone synthase (SPS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with two molecules of malonyl-CoA. This reaction forms a triketide intermediate that undergoes lactonization to create the styrylpyrone backbone, resulting in the formation of bisnoryangonin (B577666). Two paralogous styrylpyrone synthases, PmSPS1 and PmSPS2, have been identified in Piper methysticum and are responsible for this crucial step.[1][2]

-

Regiospecific O-methylation: Following the formation of the styrylpyrone scaffold, a series of methylation reactions occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). A key enzyme in this process is kava O-methyltransferase 1 (PmKOMT1). This enzyme has been shown to be capable of methylating the hydroxyl groups at the C4, C11, and C12 positions of the styrylpyrone backbone.[2]

-

Formation of Yangonin (B192687): PmKOMT1 catalyzes the methylation of bisnoryangonin at the C4 and C12 positions to produce yangonin.[2]

-

Final Methylation to 11-Methoxyangonin: The final step in the biosynthesis of 11-methoxyangonin is the methylation of the hydroxyl group at the C11 position of an intermediate styrylpyrone. Evidence suggests that PmKOMT1 is also responsible for this methylation, given its demonstrated activity at the C11 position.[2] The direct precursor to 11-methoxyangonin would be a hydroxylated yangonin derivative.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Quantitative data on the enzymes and metabolites in the 11-methoxyangonin biosynthetic pathway is limited. The following tables summarize the available information.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | kcat/Km | Reference |

| PmSPS1 | p-Coumaroyl-CoA | Data not available | Data not available | Data not available | |

| PmSPS1 | Malonyl-CoA | Data not available | Data not available | Data not available | |

| PmSPS2 | p-Coumaroyl-CoA | Data not available | Data not available | Data not available | |

| PmSPS2 | Malonyl-CoA | Data not available | Data not available | Data not available | |

| PmKOMT1 | Bisnoryangonin | Data not available | Data not available | Data not available | |

| PmKOMT1 | S-adenosyl-L-methionine | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Piper methysticum

| Metabolite | Tissue | Concentration | Reference |

| Total Kavalactones | Rhizome (dried) | 3-20% by dry weight | [3] |

| Yangonin | Plasma (human, after kava intake) | Variable, lower than other major kavalactones | [4] |

| 11-Methoxyangonin | Plant tissues | Data not available |

Note: The lack of specific kinetic data highlights a significant area for future research in understanding the efficiency and regulation of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 11-methoxyangonin biosynthetic pathway.

Heterologous Expression and Purification of Pathway Enzymes

The functional characterization of biosynthetic enzymes typically requires their production in a heterologous host system, such as Escherichia coli.

Objective: To produce and purify active styrylpyrone synthase (PmSPS) and O-methyltransferase (PmOMT) for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) with a polyhistidine (His)-tag

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE reagents

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences for PmSPS and PmOMT and clone them into a His-tag expression vector.

-

Transformation: Transform the expression plasmids into a suitable E. coli expression strain.

-

Protein Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Verification:

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

-

Determine the protein concentration using a Bradford or BCA assay.

-

References

Unveiling the Spectroscopic Signature of 11-Methoxyangonin: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This in-depth technical guide provides a detailed overview of the spectroscopic data for 11-Methoxyangonin, a naturally occurring kavalactone. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, structured format, this document serves as a vital resource for the identification, characterization, and further development of this compound.

Executive Summary

11-Methoxyangonin, a member of the kavalactone family, has been a subject of interest for its potential pharmacological activities. The precise characterization of this molecule is fundamental for any research and development endeavor. This guide synthesizes the available spectroscopic data, offering a clear and concise reference. The presented data, including ¹H and ¹³C NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns, provides a definitive spectroscopic fingerprint of 11-Methoxyangonin. Furthermore, detailed experimental protocols are provided to ensure the reproducibility of these findings.

Spectroscopic Data

The structural elucidation of 11-Methoxyangonin is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 11-Methoxyangonin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 11-Methoxyangonin

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While specific data for 11-Methoxyangonin was not found, a study on the related compound 11-methoxy-5,6-dihydroyangonin provides a basis for comparison.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 11-Methoxyangonin

| Wavenumber (cm⁻¹) | Description of Absorption |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for 11-Methoxyangonin

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment |

| Data not available in search results |

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following are generalized protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ 0.00). For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like 11-Methoxyangonin follows a logical progression of spectroscopic analyses.

Caption: A flowchart illustrating the typical experimental workflow for the isolation and spectroscopic characterization of a natural product like 11-Methoxyangonin.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of 11-Methoxyangonin. While a complete dataset for 11-Methoxyangonin itself is not yet publicly available in comprehensive detail, the provided information on related kavalactones and generalized experimental protocols offers a strong starting point for researchers. The structured presentation of data and methodologies herein is intended to facilitate further investigation and application of this and similar natural products in drug discovery and development.

References

Unveiling 11-Methoxyangonin: A Technical Guide on its Discovery, Background, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methoxyangonin, a naturally occurring kavalactone found within the roots of the Piper methysticum (kava) plant, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and historical background of 11-Methoxyangonin, supplemented with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Discovery and Historical Context

The discovery of 11-Methoxyangonin is intrinsically linked to the broader research into the chemical constituents of the kava (B3030397) plant, a culturally significant beverage in the Pacific Islands with a long history of use for its calming and anxiolytic effects. While the exact date and researchers who first isolated 11-Methoxyangonin require further pinpointing from initial isolation reports, it is identified as one of the key kavalactones present in kava root extracts. It is also known by its synonym, 11-methoxyyangonin.

Historically, the scientific investigation of kava began in the late 19th and early 20th centuries, with the isolation of the first kavalactones. Over time, at least 18 distinct kavalactones, including 11-Methoxyangonin, have been identified from kava roots. The traditional use of kava as a ceremonial and social beverage underscores its long-standing role in human culture, predating its scientific discovery by centuries.

More recently, 11-Methoxyangonin has also been reported to be a constituent of Polygala sellowiana, a plant species outside of the Piper genus, suggesting a broader distribution in the plant kingdom than initially understood.

The modern history of kavalactones has been marked by both therapeutic interest and safety concerns. In the late 20th century, standardized kava extracts gained popularity in Europe and North America as herbal remedies for anxiety and stress. However, reports of potential hepatotoxicity led to restrictions and bans in several countries in the early 2000s. Subsequent research and re-evaluation of the evidence have led to the lifting of some of these bans, such as in Germany, renewing interest in the therapeutic potential of individual kavalactones like 11-Methoxyangonin.

Physicochemical Properties

A summary of the key physicochemical properties of 11-Methoxyangonin is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₅ | PubChem |

| Molecular Weight | 288.29 g/mol | PubChem |

| IUPAC Name | 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | PubChem |

| Synonyms | 11-Methoxyyangonin, Trimethylhispidin | PubChem |

| CAS Number | 2743-14-8 | PubChem |

Biological Activity and Signaling Pathways

The pharmacological effects of kavalactones are primarily attributed to their interaction with the central nervous system. While the specific anxiolytic activity of 11-Methoxyangonin requires more detailed quantitative investigation, the broader class of kavalactones is known to modulate neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system.

Kavalactones are believed to exert their anxiolytic effects through positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of GABA. This mechanism is distinct from that of benzodiazepines, as it does not involve direct binding to the benzodiazepine (B76468) site on the receptor. The proposed signaling pathway is illustrated in the diagram below.

The Enigmatic Role of 11-Methoxyangonin in the Traditional Use of Kava: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kava (B3030397) (Piper methysticum), a plant native to the Pacific Islands, has a long history of traditional use as a ceremonial and social beverage renowned for its anxiolytic and relaxing effects.[1] These psychoactive properties are attributed to a class of compounds known as kavalactones. While extensive research has focused on the six major kavalactones that constitute approximately 96% of the plant's pharmacologically active constituents, the roles of its minor kavalactones remain largely unexplored.[1] This technical guide delves into the current, albeit limited, understanding of one such minor kavalactone: 11-methoxyangonin (also known as 11-methoxyyangonin). We will synthesize the available data on its chemical nature, extrapolate its potential pharmacological activities based on the known structure-activity relationships of kavalactones, and contextualize its possible contribution to the traditional use of kava. This paper also provides detailed experimental protocols for the general analysis of kavalactones, which can be adapted for the study of minor constituents like 11-methoxyangonin, and visualizes key signaling pathways and workflows to guide future research.

Introduction: Kava and the Kavalactone Landscape

For centuries, Pacific Islanders have prepared kava beverages by grinding or pounding the roots of the Piper methysticum plant and infusing them in water.[1][2] The resulting emulsion is consumed for its calming and euphoric effects, playing a central role in social and ceremonial life.[1] The primary active ingredients responsible for these effects are the kavalactones, a group of lipophilic lactones. To date, at least 18 different kavalactones have been identified, though the majority of research has centered on the six most abundant: kavain (B167398), dihydrokavain, methysticin, dihydromethysticin, yangonin (B192687), and desmethoxyyangonin. These major kavalactones are known to modulate several neurotransmitter systems, most notably the γ-aminobutyric acid (GABA) and dopamine (B1211576) systems, to produce their anxiolytic and sedative effects.

Among the less-studied minor kavalactones is 11-methoxyangonin. Its presence in the kava plant has been confirmed, and its chemical synthesis has been reported. However, a comprehensive understanding of its specific contribution to the traditional psychoactive profile of kava is lacking. This guide aims to collate the sparse information available on 11-methoxyangonin and provide a framework for future investigation.

11-Methoxyangonin: A Minor Kavalactone of Interest

11-Methoxyangonin is structurally related to the major kavalactone yangonin. The nomenclature can be confusing, with "11-methoxyangonin" and "11-methoxyyangonin" being used interchangeably in the literature. For clarity, this paper will use "11-methoxyangonin".

Chemical Structure

The fundamental structure of kavalactones consists of a substituted α-pyrone ring. Variations in the substituents on this ring and the attached styryl group give rise to the different kavalactones. The structure of 11-methoxyangonin is characterized by a methoxy (B1213986) group at the 11th carbon position of the aromatic ring, distinguishing it from the more abundant yangonin.

Concentration in Kava Cultivars

Putative Pharmacological Role of 11-Methoxyangonin

Due to the scarcity of direct experimental data on 11-methoxyangonin, its pharmacological role can be inferred from the known activities of other kavalactones and the principles of structure-activity relationships.

Interaction with the GABAergic System

A primary mechanism of action for the major kavalactones is the potentiation of GABA-A receptor activity. This interaction is believed to be a key contributor to the anxiolytic and sedative effects of kava. It is plausible that 11-methoxyangonin also modulates GABA-A receptors. The specific nature and potency of this interaction would depend on how the methoxy group at the C11 position influences the molecule's ability to bind to and modulate the receptor. Molecular docking and in-vitro receptor binding assays would be necessary to confirm this hypothesis.

Modulation of the Dopaminergic System

Certain kavalactones, such as kavain and desmethoxyyangonin, have been shown to inhibit the reuptake of dopamine. This action may contribute to the euphoric and mood-enhancing effects reported with kava consumption. The structural similarity of 11-methoxyangonin to yangonin suggests a potential interaction with the dopamine system. Further research is needed to determine if it acts as a dopamine reuptake inhibitor or interacts with dopamine receptors.

Other Potential Targets

Kavalactones have been reported to interact with a range of other molecular targets, including voltage-gated sodium and calcium channels, and monoamine oxidase B (MAO-B). The presence and position of methoxy groups on the aromatic ring of other kavalactones have been shown to be important for their activity. Therefore, it is conceivable that 11-methoxyangonin possesses a unique pharmacological profile with varying affinities for these targets compared to the major kavalactones.

Data Presentation

As there is no specific quantitative data available for 11-methoxyangonin, the following table summarizes the general pharmacological data for the six major kavalactones to provide a comparative context.

| Kavalactone | Primary Mechanism of Action | Reported Effects |

| Kavain | Potentiation of GABA-A receptor activity, Inhibition of voltage-gated sodium and calcium channels | Anxiolytic, euphoric |

| Dihydrokavain | Potentiation of GABA-A receptor activity | Sedative, anxiolytic |

| Methysticin | Potentiation of GABA-A receptor activity, Inhibition of norepinephrine (B1679862) reuptake | Anxiolytic, neuroprotective |

| Dihydromethysticin | Potentiation of GABA-A receptor activity | Sedative, anxiolytic |

| Yangonin | Binding to the CB1 receptor, Potentiation of GABA-A receptor activity | Mildly psychoactive, relaxing |

| Desmethoxyyangonin | Possible inhibition of dopamine reuptake | Mood-enhancing |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and analysis of 11-methoxyangonin are not available. However, established methods for the analysis of kavalactones can be adapted for this purpose.

Kavalactone Extraction from Piper methysticum

-

Sample Preparation: Dried and powdered kava root material is used as the starting material.

-

Solvent Extraction: The powder is extracted with a suitable organic solvent. Dichloromethane or acetone (B3395972) are commonly used for efficient extraction of lipophilic kavalactones. The extraction can be performed using sonication or maceration.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure to yield a crude kavalactone resin.

Quantification of Kavalactones by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column is commonly employed for the separation of kavalactones.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to achieve separation.

-

Detection: Kavalactones are typically detected by UV absorbance at a wavelength of around 245 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the individual kavalactones in the sample to those of known concentrations of purified kavalactone standards.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC system coupled to a mass spectrometer is used for identification.

-

Column: A capillary column suitable for the separation of semi-volatile compounds is used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the different kavalactones based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate characteristic fragmentation patterns for each kavalactone, allowing for their definitive identification.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the generalized signaling pathways through which kavalactones are thought to exert their effects on the central nervous system.

Caption: Generalized signaling pathways of kavalactones.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the extraction, separation, and identification of kavalactones from Piper methysticum.

Caption: Experimental workflow for kavalactone analysis.

Conclusion and Future Directions

Future research should prioritize the following:

-

Isolation and Purification: Development of robust methods for the isolation and purification of 11-methoxyangonin in sufficient quantities for pharmacological testing.

-

Pharmacological Characterization: In-vitro and in-vivo studies to determine its binding affinities and functional effects on key neuronal targets, including GABA-A and dopamine receptors.

-

Quantitative Analysis: Development of sensitive analytical methods to accurately quantify the concentration of 11-methoxyangonin across a wide range of kava cultivars.

-

Synergistic Effects: Investigation of potential synergistic or antagonistic interactions between 11-methoxyangonin and the major kavalactones.

A deeper understanding of the pharmacology of minor kavalactones like 11-methoxyangonin will not only provide a more complete picture of the traditional use of kava but also open new avenues for the development of novel therapeutics for anxiety and other neurological disorders.

References

Preliminary Biological Screening of 11-Methoxyangonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 11-Methoxyangonin is limited in publicly available scientific literature. This guide provides a framework for its preliminary biological screening based on the known activities of structurally related kavalactones and established experimental protocols. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

11-Methoxyangonin is a natural product belonging to the kavalactone family, a class of lactone compounds found predominantly in the kava (B3030397) plant (Piper methysticum). Kavalactones are recognized for their diverse pharmacological effects, including anxiolytic, anti-inflammatory, neuroprotective, and anticancer properties. As a metabolite of yangonin, a major kavalactone with demonstrated biological activities, 11-Methoxyangonin presents a compelling candidate for further investigation. This technical guide outlines a proposed preliminary biological screening of 11-Methoxyangonin to evaluate its potential antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.

Proposed Biological Screening

Antimicrobial Activity

Rationale: Natural products are a rich source of novel antimicrobial agents. Screening 11-Methoxyangonin for antimicrobial activity could reveal its potential in combating pathogenic microorganisms.

Experimental Protocol: Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Cultures of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown to a logarithmic phase and their concentrations are standardized.

-

Compound Dilution: A stock solution of 11-Methoxyangonin is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of 11-Methoxyangonin that visibly inhibits microbial growth. Visual inspection can be aided by using a growth indicator like resazurin.[1][2][3]

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, an aliquot from the wells with no visible growth is plated on agar (B569324) plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Data Presentation:

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Bacteria | |||

| Staphylococcus aureus | ATCC 29213 | Hypothetical Value | Hypothetical Value |

| Escherichia coli | ATCC 25922 | Hypothetical Value | Hypothetical Value |

| Fungi | |||

| Candida albicans | ATCC 90028 | Hypothetical Value | Hypothetical Value |

Antioxidant Activity

Rationale: Oxidative stress is implicated in numerous diseases. Compounds with antioxidant properties can neutralize harmful free radicals.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[4][5][6][7]

-

Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.

-

Reaction Mixture: Different concentrations of 11-Methoxyangonin are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.[4][5] The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[7]

Data Presentation:

| Compound | DPPH Scavenging Activity IC50 (µg/mL) |

| 11-Methoxyangonin | Hypothetical Value |

| Ascorbic Acid (Control) | Known Value |

Anti-inflammatory Activity

Rationale: Chronic inflammation is a key factor in the pathogenesis of many diseases. Identifying compounds with anti-inflammatory properties is a major goal in drug discovery.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.[8]

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of 11-Methoxyangonin for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further 24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[8] The absorbance is read at approximately 540 nm.

-

Cell Viability: A cell viability assay (e.g., MTT) is performed concurrently to ensure that the observed reduction in NO production is not due to cytotoxicity.

-

IC50 Determination: The IC50 value for the inhibition of NO production is calculated. A known anti-inflammatory agent, such as dexamethasone, can be used as a positive control.

Data Presentation:

| Compound | NO Production Inhibition IC50 (µM) | Cell Viability (at IC50) |

| 11-Methoxyangonin | Hypothetical Value | >90% |

| Dexamethasone (Control) | Known Value | >90% |

Cytotoxic Activity

Rationale: Assessing the cytotoxic potential of a compound is crucial for drug development, both for identifying potential anticancer agents and for evaluating general toxicity.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

-

Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of 11-Methoxyangonin and incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9][10]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[12]

-

Absorbance Measurement: The absorbance is measured at a wavelength around 570 nm.[10]

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve. A known cytotoxic drug (e.g., doxorubicin) is used as a positive control.

Data Presentation:

| Cell Line | Cell Type | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | Hypothetical Value |

| MCF-7 | Breast Cancer | Hypothetical Value |

| A549 | Lung Cancer | Hypothetical Value |

| HEK293 | Normal Kidney | Hypothetical Value |

| Doxorubicin (Control) | - | Known Value |

Potential Signaling Pathways

Rationale: Understanding the mechanism of action is critical for the development of a new drug. Based on the known activities of other kavalactones, 11-Methoxyangonin may exert its effects through various signaling pathways.

General Kavalactone Signaling Pathways:

Kavalactones have been shown to modulate several key signaling pathways involved in inflammation and cell survival.[13][14] These include:

-

NF-κB Pathway: Kavalactones can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes like COX-2 and iNOS.[13]

-

MAPK Pathway: Kavalactones may also influence Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are involved in cellular responses to a variety of stimuli and play a role in inflammation and apoptosis.[13]

-

GABAergic System: The anxiolytic effects of many kavalactones are attributed to their interaction with GABA-A receptors in the central nervous system.[[“]]

Mandatory Visualizations:

Caption: Experimental workflow for the preliminary biological screening of 11-Methoxyangonin.

Caption: General signaling pathways potentially modulated by kavalactones.

Conclusion

This technical guide provides a comprehensive framework for the initial biological evaluation of 11-Methoxyangonin. The proposed screening assays are standard, robust, and will provide valuable preliminary data on its potential as an antimicrobial, antioxidant, anti-inflammatory, or cytotoxic agent. Positive results from this initial screening would warrant further, more in-depth studies to elucidate the precise mechanisms of action and to explore its therapeutic potential. The provided diagrams offer a visual representation of the proposed experimental workflow and the potential signaling pathways that may be involved, serving as a valuable resource for researchers embarking on the investigation of this promising natural product.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. mdpi.com [mdpi.com]

- 7. louis.uah.edu [louis.uah.edu]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. consensus.app [consensus.app]

An In-depth Technical Guide to 11-Methoxyangonin and its Relation to Other Kavalactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-methoxyangonin, a naturally occurring kavalactone, and its relationship to other prominent kavalactones. Kavalactones, the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum), have garnered significant interest for their anxiolytic, sedative, and muscle relaxant properties. This document delves into the chemical properties, comparative pharmacology, and potential mechanisms of action of 11-methoxyangonin, placing it within the broader context of kavalactone research. Detailed experimental protocols for the analysis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways implicated in their activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of kavalactone-based therapeutics.

Introduction to 11-Methoxyangonin and Kavalactones

Kavalactones are a class of lactone compounds predominantly found in the roots of the kava plant. To date, at least 18 different kavalactones have been identified, with six major kavalactones—kavain (B167398), dihydrokavain, methysticin, dihydromethysticin (B1670609), yangonin (B192687), and desmethoxyyangonin—accounting for approximately 96% of the total kavalactone content and being primarily responsible for the plant's pharmacological effects. These compounds are known to possess a range of biological activities, including anxiolytic, sedative, analgesic, and neuroprotective effects.

11-Methoxyangonin (IUPAC name: 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one) is a naturally occurring kavalactone and a known metabolite of yangonin. While not one of the six major kavalactones, its structural similarity and metabolic relationship to yangonin suggest it may contribute to the overall pharmacological profile of kava extracts. This guide will explore the available scientific literature to elucidate the specific characteristics of 11-methoxyangonin and its standing among other kavalactones.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 11-methoxyangonin is fundamental for its study and potential therapeutic application. The table below summarizes its key chemical and physical data.

| Property | Value | Reference |

| IUPAC Name | 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | |

| Molecular Formula | C16H16O5 | |

| Molecular Weight | 288.29 g/mol | |

| CAS Number | 2743-14-8 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (16 mg/mL with ultrasonication) | |

| Storage | 4°C, protect from light |

Comparative Pharmacology of Kavalactones

The pharmacological effects of kavalactones are primarily attributed to their interaction with various components of the central nervous system. While research on 11-methoxyangonin is limited, its relationship to other kavalactones, particularly yangonin, provides a basis for understanding its potential activities.

Interaction with GABA-A Receptors

The anxiolytic and sedative effects of kavalactones are largely mediated through their positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. Unlike benzodiazepines, kavalactones are thought to bind to a different site on the receptor complex, enhancing the effect of GABA without directly activating the receptor.

-

General Kavalactone Activity: Studies have shown that several major kavalactones potentiate GABA-A receptor function, which is believed to be a key mechanism behind the calming effects of kava.

Inhibition of Cytochrome P450 Enzymes

Several kavalactones have been shown to inhibit various cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of many drugs. This interaction highlights the potential for drug-herb interactions with kava consumption.

-

Comparative Inhibition: Research has demonstrated that desmethoxyyangonin, methysticin, and dihydromethysticin are inhibitors of CYP2C9, CYP2C19, and CYP3A4. In contrast, kavain shows little to no inhibitory activity towards these enzymes.

Quantitative data on the inhibitory effects of 11-methoxyangonin on specific CYP450 isoforms is currently lacking and represents a significant area for future research.

Interaction with the Endocannabinoid System

Recent studies have revealed that some kavalactones may interact with the endocannabinoid system.

-

Yangonin and the CB1 Receptor: Notably, yangonin, the metabolic precursor to 11-methoxyangonin, has been identified as a ligand for the cannabinoid type 1 (CB1) receptor, exhibiting a binding affinity (Ki) of 0.72 µM. This finding suggests that the endocannabinoid system may play a role in the psychopharmacological effects of kava.

Given that 11-methoxyangonin is a metabolite of yangonin, it is plausible that it may also possess affinity for the CB1 receptor. Further investigation is warranted to confirm this hypothesis and determine its binding characteristics.

Signaling Pathways Modulated by Kavalactones

Kavalactones have been shown to modulate several intracellular signaling pathways, which may underlie their diverse pharmacological effects, including their neuroprotective and anti-inflammatory properties.

MAPK/NF-κB/COX-2 Pathway

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are critical in regulating inflammatory responses. Some kavalactones have been shown to influence these pathways.

-

Mechanism of Action: Kavalactones can activate p38 MAPK, which in turn can lead to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows for the translocation of NF-κB to the nucleus, where it can promote the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2).

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a key regulator of cellular defense against oxidative stress.

-

Neuroprotective Effects: Kavalactones can induce the activation of Nrf2. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the expression of various antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1). This mechanism is thought to contribute to the neuroprotective effects of kavalactones.

Methodological & Application

Total Synthesis of 11-Methoxyangonin: A Proposed Methodology

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

Kavalactones, a class of lactone compounds isolated from the kava (B3030397) plant (Piper methysticum), have garnered significant interest due to their diverse biological activities, including anxiolytic, analgesic, and neuroprotective effects. 11-Methoxyangonin (6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one) is a kavalactone structurally related to yangonin, differing by an additional methoxy (B1213986) group on the phenyl ring. While the biological properties of 11-Methoxyangonin are of interest, a dedicated total synthesis has not been prominently reported. This application note details a feasible and efficient synthetic strategy to obtain this compound, enabling further pharmacological studies.

The proposed retrosynthetic analysis of 11-Methoxyangonin (1) leads to two key building blocks: 3,4-dimethoxybenzaldehyde (B141060) (2) and 4-methoxy-6-methyl-2H-pyran-2-one (3). The central carbon-carbon double bond can be formed via a Knoevenagel condensation reaction.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of 11-Methoxyangonin.

Proposed Synthetic Pathway

The total synthesis of 11-Methoxyangonin is proposed to proceed in three main stages:

-

Synthesis of 3,4-Dimethoxybenzaldehyde (2): Methylation of commercially available vanillin (B372448).

-

Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one (3): From commercially available dehydroacetic acid.

-

Knoevenagel Condensation: Base-catalyzed condensation of aldehyde 2 and pyrone 3 to yield the final product, 11-Methoxyangonin (1).

The overall workflow is depicted in the following diagram:

Caption: Proposed workflow for the total synthesis of 11-Methoxyangonin.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis, based on reported yields for analogous reactions in the literature.

| Step | Reaction | Starting Material(s) | Product | Catalyst/Reagents | Typical Yield (%) |

| 1 | Methylation | Vanillin | 3,4-Dimethoxybenzaldehyde | Dimethyl sulfate (B86663), NaOH | 90-96 |

| 2a | Hydrolysis | Dehydroacetic Acid | 4-Hydroxy-6-methyl-2-pyrone | H₂SO₄ | ~95 |

| 2b | Methylation | 4-Hydroxy-6-methyl-2-pyrone | 4-Methoxy-6-methyl-2H-pyran-2-one | Dimethyl sulfate, K₂CO₃ | 85-90 |

| 3 | Knoevenagel Condensation | 3,4-Dimethoxybenzaldehyde, 4-Methoxy-6-methyl-2H-pyran-2-one | 11-Methoxyangonin | Piperidine (B6355638), Acetic Acid | 70-85 (estimated) |

Experimental Protocols

Synthesis of 3,4-Dimethoxybenzaldehyde (2)

This procedure describes the methylation of vanillin to produce 3,4-dimethoxybenzaldehyde.

Materials:

-

Vanillin

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Ammonium (B1175870) hydroxide (NH₄OH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve vanillin (1.0 eq) in dichloromethane.

-

Add an aqueous solution of sodium hydroxide (2.5 eq).

-

To the vigorously stirred biphasic mixture, add dimethyl sulfate (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by TLC.

-

After completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with a dilute ammonium hydroxide solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure 3,4-dimethoxybenzaldehyde.

Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one (3)

This two-step procedure starts with the hydrolysis of dehydroacetic acid followed by methylation.

Step 4.2.1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone

Materials:

-

Dehydroacetic acid

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

To a stirred solution of concentrated sulfuric acid, carefully add dehydroacetic acid in portions, maintaining the temperature below 30°C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 4-hydroxy-6-methyl-2-pyrone.

Step 4.2.2: Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one (3)

Materials:

-

4-Hydroxy-6-methyl-2-pyrone

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-6-methyl-2-pyrone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone.

-

Add dimethyl sulfate (1.2 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 4-methoxy-6-methyl-2H-pyran-2-one.

Total Synthesis of 11-Methoxyangonin (1) via Knoevenagel Condensation

This final step involves the base-catalyzed condensation of the prepared aldehyde and pyrone.

Materials:

-

3,4-Dimethoxybenzaldehyde (2)

-

4-Methoxy-6-methyl-2H-pyran-2-one (3)

-

Piperidine

-

Glacial acetic acid

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethoxybenzaldehyde (1.0 eq) and 4-methoxy-6-methyl-2H-pyran-2-one (1.1 eq) in toluene.

-

Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.2 eq).

-

Heat the reaction mixture to reflux and continue for 12-24 hours, with azeotropic removal of water. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate (B1210297) gradient) to afford 11-Methoxyangonin as a solid.

Signaling Pathways and Logical Relationships

The Knoevenagel condensation is a key C-C bond-forming reaction in this synthesis. The mechanism involves the formation of an enolate from the pyrone, which then acts as a nucleophile attacking the aldehyde.

Caption: Key steps in the Knoevenagel condensation mechanism.

This proposed methodology provides a comprehensive and actionable guide for the total synthesis of 11-Methoxyangonin. The use of readily available starting materials and well-established reactions makes this a practical approach for producing this kavalactone for further research and development.

Application Notes and Protocols for the Extraction of 11-Methoxyangonin from Kava Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kava (B3030397) (Piper methysticum) is a plant native to the South Pacific, long used for its medicinal and ceremonial properties. The primary bioactive constituents of kava are a class of compounds known as kavalactones. Among these, 11-methoxyangonin has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of 11-methoxyangonin from kava roots, designed for use in research and drug development settings. The methodologies outlined are based on established principles of natural product chemistry, focusing on solvent extraction followed by chromatographic purification.

Data Presentation

The following table summarizes quantitative data for the extraction of major kavalactones from kava roots using different solvents. While specific yield data for 11-methoxyangonin is limited in the literature, the data for yangonin (B192687), a structurally similar kavalactone, can serve as a valuable reference point. One study reported a yield of 2.09 mg of yangonin per gram of dry kava root using ethyl acetate (B1210297) extraction and column chromatography for purification.

| Kavalactone | Extraction Solvent | Yield (mg/g of dry root) | Analytical Method |

| Yangonin | Ethyl Acetate | 2.09 | Column Chromatography, GC-MS |

| Total Kavalactones | Acetone (B3395972) | High | HPLC |

| Total Kavalactones | Ethanol | High | HPLC |

| Total Kavalactones | Methanol | Moderate | HPLC |

| Total Kavalactones | Water | Low | HPLC |

| Total Kavalactones | Chloroform | Moderate | HPLC |

| Total Kavalactones | Hexane (B92381) | Low | HPLC |

Experimental Protocols

This section details the recommended procedures for the extraction and purification of 11-methoxyangonin from dried kava root powder.

Protocol 1: Solvent Extraction of Kavalactones

This protocol describes the initial extraction of a broad spectrum of kavalactones from kava root powder using acetone, which has been shown to be a highly effective solvent.[1][2]

Materials and Reagents:

-

Dried and finely powdered kava (Piper methysticum) roots

-

Acetone (ACS grade or higher)

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Maceration and Sonication: Weigh 100 g of dried, powdered kava root and place it in a 1 L Erlenmeyer flask. Add 500 mL of acetone to the flask.

-

Seal the flask and place it in an ultrasonic bath for 60 minutes at room temperature to enhance the extraction efficiency.

-

After sonication, allow the mixture to macerate for an additional 24 hours at room temperature, with occasional shaking.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Wash the residue with an additional 100 mL of acetone and combine the filtrates.

-

Concentrate the combined acetone extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a thick, resinous crude extract is obtained.

-

Drying: Dry the crude extract in a vacuum oven at 40°C to remove any residual solvent. The resulting crude kavalactone extract can be stored at -20°C until further purification.

Protocol 2: Purification of 11-Methoxyangonin by Column Chromatography and Preparative HPLC

This protocol outlines a two-step purification process to isolate 11-methoxyangonin from the crude kavalactone extract.

Part A: Column Chromatography (Initial Fractionation)

Materials and Reagents:

-

Crude kavalactone extract (from Protocol 1)

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

-

UV lamp (254 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column. Allow the silica to settle and the hexane to drain until it is just above the silica bed.

-

Sample Loading: Dissolve the crude kavalactone extract in a minimal amount of a 1:1 hexane:ethyl acetate mixture and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the prepared column.

-

Elution: Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows:

-

100% Hexane

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

85:15 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate

-

70:30 Hexane:Ethyl Acetate

-

50:50 Hexane:Ethyl Acetate

-

100% Ethyl Acetate

-

-

Fraction Collection and Analysis: Collect fractions of the eluate using a fraction collector. Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under a UV lamp at 254 nm.

-

Combine the fractions that contain the band corresponding to yangonin/11-methoxyangonin based on TLC analysis. Concentrate these combined fractions using a rotary evaporator.

Part B: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials and Reagents:

-

Enriched fraction containing 11-methoxyangonin (from Part A)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a C18 column

-

UV detector

Procedure:

-

Sample Preparation: Dissolve the enriched fraction from the column chromatography step in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water. An example gradient could be starting with 40% acetonitrile and increasing to 70% acetonitrile over 30 minutes. The optimal gradient should be developed based on analytical HPLC of the enriched fraction.

-

Flow Rate: Appropriate for the preparative column, typically in the range of 10-20 mL/min.

-

Detection: UV at 240 nm.

-

-

Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to 11-methoxyangonin based on the retention time determined from analytical HPLC analysis of a reference standard.

-

Purity Confirmation and Drying: Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent using a rotary evaporator followed by lyophilization or vacuum drying to obtain pure 11-methoxyangonin.

Visualizations

Caption: Workflow for the extraction and purification of 11-methoxyangonin.

Caption: Logical relationship between extraction and purification steps.

References

Application Note: Quantitative Determination of 11-Methoxyangonin using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 11-Methoxyangonin. As a member of the kavalactone family, accurate quantification of 11-Methoxyangonin is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters based on established methods for structurally related kavalactones.

Introduction

11-Methoxyangonin is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum). Kavalactones are a class of psychoactive compounds known for their anxiolytic and sedative properties.[1][2] The therapeutic and physiological effects of kava extracts are attributed to the synergistic action of several kavalactones. Therefore, the precise quantification of individual kavalactones, such as 11-Methoxyangonin, is essential for the standardization of kava-based products and for understanding their pharmacological profiles. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted, reliable, and cost-effective technique for the analysis of these compounds.[3][4] This method offers excellent separation and sensitivity for the quantification of kavalactones in various sample matrices.

Experimental Protocol

This protocol is adapted from established and validated methods for the analysis of major kavalactones.[1][2][5]

Materials and Reagents

-

11-Methoxyangonin Reference Standard: (Purity ≥98%)

-

Acetonitrile: HPLC grade

-

Methanol (B129727): HPLC grade

-

Water: HPLC grade, ultrapure

-

Formic Acid: (optional for mobile phase modification)

-

Sample Diluent: Methanol or Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

| Parameter | Condition |

| HPLC System | A system with a binary or quaternary pump, autosampler, and UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 for a typical gradient program |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | Yangonin (B192687) and related compounds show strong absorbance around 350 nm.[6] A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |

Table 1: Typical Gradient Elution Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 60 | 40 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 22.0 | 60 | 40 |

| 30.0 | 60 | 40 |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 11-Methoxyangonin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of 11-Methoxyangonin from a solid matrix (e.g., dried kava root powder).

-

Extraction: Accurately weigh approximately 1 gram of the homogenized sample powder into a centrifuge tube. Add 10 mL of methanol and vortex for 1 minute.

-

Sonication: Sonicate the sample mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the sample diluent to bring the concentration of 11-Methoxyangonin within the linear range of the calibration curve.

Method Validation (Representative Data)

The following table summarizes typical validation parameters for the HPLC-UV quantification of major kavalactones, which are expected to be similar for 11-Methoxyangonin.[1][2][5]

Table 2: Representative Quantitative Data for Kavalactone Analysis

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Linear Range | 0.5 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.4 µg/mL[2][7][8] |

| Accuracy (Recovery) | 98 - 105%[1][5] |

| Precision (%RSD) - Intra-day | < 2.0% |

| Precision (%RSD) - Inter-day | < 3.0% |

Note: These values are based on published data for major kavalactones like yangonin and should be established specifically for 11-Methoxyangonin during method validation.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the 11-Methoxyangonin standard injections against their corresponding concentrations.

-

Quantification: Determine the concentration of 11-Methoxyangonin in the prepared samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Workflow and Pathway Diagrams

Caption: HPLC-UV analysis workflow for 11-Methoxyangonin quantification.

Conclusion

The described HPLC-UV method provides a reliable and efficient approach for the quantification of 11-Methoxyangonin. The protocol is based on well-established methods for related kavalactones and can be readily implemented in a laboratory setting for routine analysis. Proper method validation is crucial to ensure accurate and precise results for specific sample matrices. This application note serves as a valuable resource for researchers and professionals involved in the analysis of kava and its bioactive constituents.

References

- 1. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. ata-journal.org [ata-journal.org]

- 7. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Determination of 11-Methoxyangonin in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract